molecular formula C6H10ClNO B11724527 2-chloro-N-cyclobutylacetamide

2-chloro-N-cyclobutylacetamide

Cat. No.: B11724527
M. Wt: 147.60 g/mol
InChI Key: BJJJRXIPKFGQOK-UHFFFAOYSA-N
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Description

2-chloro-N-cyclobutylacetamide is an organic compound with the molecular formula C6H10ClNO. It is a derivative of acetamide, where the hydrogen atom in the acetamide group is replaced by a cyclobutyl group and a chlorine atom is attached to the carbon adjacent to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-cyclobutylacetamide can be synthesized through the reaction of cyclobutylamine with chloroacetyl chloride. The reaction typically takes place in an anhydrous environment to prevent hydrolysis of the reactants . The general reaction scheme is as follows:

    Cyclobutylamine: reacts with in the presence of a base such as triethylamine.

  • The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.
  • The product, this compound, is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of thionyl chloride (SOCl2) as a chlorinating agent can also be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclobutylacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form cyclobutylamine and chloroacetic acid.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in an organic solvent.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted acetamides.

    Hydrolysis: Cyclobutylamine and chloroacetic acid.

    Oxidation: Oxidized derivatives of the acetamide.

    Reduction: Reduced derivatives of the acetamide.

Scientific Research Applications

2-chloro-N-cyclobutylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclobutylacetamide involves its interaction with specific molecular targets. For instance, in antifungal applications, it may bind to ergosterol in the fungal cell membrane, disrupting membrane integrity and leading to cell death . Additionally, it may inhibit enzymes involved in DNA synthesis, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-cyclobutylacetamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-chloro-N-cyclobutylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-4-6(9)8-5-2-1-3-5/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJJRXIPKFGQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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